molecular formula C14H18N4O2 B11852830 Theophylline, 8-(1-cyclohexen-1-ylmethyl)- CAS No. 74039-69-3

Theophylline, 8-(1-cyclohexen-1-ylmethyl)-

Cat. No.: B11852830
CAS No.: 74039-69-3
M. Wt: 274.32 g/mol
InChI Key: VVXQBRAMOXSDLG-UHFFFAOYSA-N
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Description

Theophylline, 8-(1-cyclohexen-1-ylmethyl)-: is a derivative of theophylline, a well-known methylxanthine compound. Theophylline itself is commonly used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The addition of the 1-cyclohexen-1-ylmethyl group to theophylline modifies its chemical properties and potentially its biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Theophylline, 8-(1-cyclohexen-1-ylmethyl)- typically involves the alkylation of theophylline with 1-cyclohexen-1-ylmethyl halide under basic conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Theophylline, 8-(1-cyclohexen-1-ylmethyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Theophylline, 8-(1-cyclohexen-1-ylmethyl)- exerts its effects primarily through the inhibition of phosphodiesterase (PDE) enzymes, leading to an increase in intracellular cAMP levels. This results in the relaxation of smooth muscle in the bronchial airways and pulmonary blood vessels. Additionally, the compound may block adenosine receptors, contributing to its bronchodilator effects .

Comparison with Similar Compounds

Uniqueness: Theophylline, 8-(1-cyclohexen-1-ylmethyl)- is unique due to the presence of the 1-cyclohexen-1-ylmethyl group, which may alter its pharmacokinetic and pharmacodynamic properties compared to other methylxanthines. This modification could potentially lead to improved therapeutic effects or reduced side effects .

Properties

CAS No.

74039-69-3

Molecular Formula

C14H18N4O2

Molecular Weight

274.32 g/mol

IUPAC Name

8-(cyclohexen-1-ylmethyl)-1,3-dimethyl-7H-purine-2,6-dione

InChI

InChI=1S/C14H18N4O2/c1-17-12-11(13(19)18(2)14(17)20)15-10(16-12)8-9-6-4-3-5-7-9/h6H,3-5,7-8H2,1-2H3,(H,15,16)

InChI Key

VVXQBRAMOXSDLG-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CC3=CCCCC3

Origin of Product

United States

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